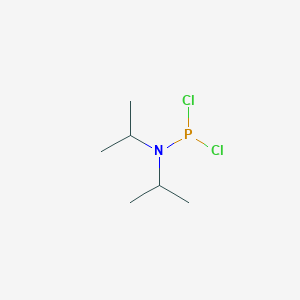
Diisopropylphosphoramidous dichloride
Cat. No. B015615
Key on ui cas rn:
921-26-6
M. Wt: 202.06 g/mol
InChI Key: UPPVRFOGRCBSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05902878
Procedure details


300 ml abs. ether, 81 ml anhydrous pyridine and 87.5 ml PCl3 (1 Mol) are pre-cooled with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml dropping funnel, KPG stirrer, thermometer and acetone/dry ice bath. 142 ml diisopropylamine (1 Mol) in 250 ml abs. ether are added dropwise to it within 2 hours and the temperature is maintained at ca -60 to -65° C. After completing the addition, the thickened pulpy reaction mixture is allowed to reach room temperature and is diluted with about 600 ml abs. ether to make it more easily stirrable. After a further 3 hours stirring at room temperature the precipitate which forms is aspirated over a glass filter and washed several times with ether. After drawing off the ether at normal pressure, it is freed of unreacted PCl3, diisopropylamine and pyridine in a water-jet vacuum and then the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr). 73.4 g of the phosphane is obtained which corresponds to 36% of the theoretical yield.






Name
Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.[P:7]([Cl:10])(Cl)[Cl:8].[CH:11]([NH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:12]>CCOCC>[Cl:8][P:7]([Cl:10])[N:14]([CH:15]([CH3:17])[CH3:16])[CH:11]([CH3:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
142 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is maintained at ca -60 to -65° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the thickened pulpy reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is diluted with about 600 ml abs
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After a further 3 hours stirring at room temperature the precipitate which
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClP(N(C(C)C)C(C)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
